17α-Hydroxy Progesterone-d8 17α-Hydroxy Progesterone-d8 100 μg/mL in Methanol A stable labeled internal standard suitable for quantitation of 17α-Hydroxyprogesterone levels in LC-MS/MS testing assays for newborn screening or endocrinology.
An isotope labelled metabolite of Progesterone. Progesterone is an endogenous steroid and progestogen sex hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species. Progesterone is also a crucial metabolic intermediate in the production of other endogenous steroids, including the sex hormones and the corticosteroids, and plays an important role in brain function as a neurosteroid.
Brand Name: Vulcanchem
CAS No.: 850023-80-2
VCID: VC0196687
InChI: InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D
SMILES:
Molecular Formula: C21H30O3
Molecular Weight: 338.5 g/mol

17α-Hydroxy Progesterone-d8

CAS No.: 850023-80-2

Cat. No.: VC0196687

Molecular Formula: C21H30O3

Molecular Weight: 338.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

17α-Hydroxy Progesterone-d8 - 850023-80-2

Specification

Description 100 μg/mL in Methanol A stable labeled internal standard suitable for quantitation of 17α-Hydroxyprogesterone levels in LC-MS/MS testing assays for newborn screening or endocrinology.
An isotope labelled metabolite of Progesterone. Progesterone is an endogenous steroid and progestogen sex hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species. Progesterone is also a crucial metabolic intermediate in the production of other endogenous steroids, including the sex hormones and the corticosteroids, and plays an important role in brain function as a neurosteroid.
CAS No. 850023-80-2
Molecular Formula C21H30O3
Molecular Weight 338.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D
Standard InChI Key DBPWSSGDRRHUNT-LDLLURODSA-N
Isomeric SMILES [2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C
Canonical SMILES CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Appearance White to Off-White Solid
Melting Point 216-218°C

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